Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a carbamoyl group, a piperidine ring, and a benzo[c][1,2,5]thiadiazol-5-yl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[c][1,2,5]thiadiazol-5-yl group, in particular, is a heterocyclic compound that contains both sulfur and nitrogen atoms, which could lead to interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar functional groups, and the presence of aromatic rings. These factors could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Researchers have explored this compound as a building block for efficient solution-processed OLEDs. By introducing triphenylamine or 4,4′-di(tert-butyl)triphenylamine groups at specific positions, they create emitters with strong thermally activated delayed fluorescence (TADF) characteristics. These OLEDs achieve impressive external quantum efficiencies (EQEs) of up to 24.3% with minimal efficiency roll-off rates .
- Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate has been investigated as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. Its role in promoting efficient bond formation has implications for synthetic chemistry .
- This compound serves as a key synthetic intermediate in the production of atorvastatin, a potent HMG-CoA reductase inhibitor used to manage cholesterol levels. Its strategic placement in the synthesis pathway highlights its importance in drug development .
- As a single-site catalyst precursor, tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate has been explored for catalyzing ring-opening reactions. These reactions play a crucial role in various organic transformations .
- Researchers have used this compound to prepare sulfonate phenol ligands via sulfonylation. These ligands find applications in coordination chemistry and catalysis .
- Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate has been investigated as a catalyst for asymmetric olefin hydroamination and cyclization reactions. These processes are essential in the synthesis of complex molecules .
Organic Light-Emitting Diodes (OLEDs)
Cocatalyst in Intermolecular Hydroamination
Atorvastatin Intermediate
Ring-Opening Reactions
Sulfonate Phenol Ligands
Asymmetric Olefin Hydroamination/Cyclization
Mechanism of Action
The mechanism of action of this compound is not clear without more specific information. If this compound has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific structure of the compound and the biological system it interacts with .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O5S/c1-19(2,3)29-18(26)24-8-6-7-12(11-24)17(25)21-14-10-16-15(9-13(14)20)22(4)30(27,28)23(16)5/h9-10,12H,6-8,11H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZMERTGZLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate |
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